N-(4-fluorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

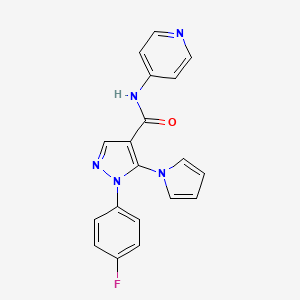

N-(4-Fluorbenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamid ist eine synthetische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein einer Fluorbenzylgruppe, eines trimethylierten Tetrahydrobenzofuranrings und einer Carboxamid-Funktionsgruppe aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Fluorbenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamid umfasst in der Regel mehrere Schritte:

Bildung des Tetrahydrobenzofuranrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um den Tetrahydrobenzofuranring zu bilden.

Einführung der Fluorbenzylgruppe: Die Fluorbenzylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Fluorbenzylbromid mit dem Tetrahydrobenzofuran-Zwischenprodukt reagiert.

Carboxamidbildung: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch Reaktion des Zwischenprodukts mit einem geeigneten Amin unter dehydrierenden Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Verbindung verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(4-Fluorbenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von reduzierten Derivaten wie Alkoholen oder Aminen führen.

Substitution: Die Fluorbenzylgruppe kann nucleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Reagenzien wie Halogenide, Säuren und Basen werden unter verschiedenen Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

N-(4-Fluorbenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Wechselwirkungen mit Enzymen und Rezeptoren.

Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, wie z. B. entzündungshemmende oder krebshemmende Eigenschaften.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien oder als Vorläufer in der chemischen Herstellung verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Fluorbenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen:

Molekulare Ziele: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zu Veränderungen ihrer Aktivität führt.

Beteiligte Signalwege: Die Wechselwirkung mit molekularen Zielen kann bestimmte Signalwege aktivieren oder hemmen, was zu verschiedenen biologischen Wirkungen führt.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: The fluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N-(4-fluorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: The interaction with molecular targets can activate or inhibit specific signaling pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Chlorbenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamid

- N-(4-Methylbenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamid

Einzigartigkeit

N-(4-Fluorbenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamid ist einzigartig durch das Vorhandensein der Fluorbenzylgruppe, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Fluoratom kann die Stabilität der Verbindung verbessern und ihre Wechselwirkung mit molekularen Zielen im Vergleich zu ähnlichen Verbindungen mit anderen Substituenten verändern.

Eigenschaften

Molekularformel |

C19H20FNO3 |

|---|---|

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

N-[(4-fluorophenyl)methyl]-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C19H20FNO3/c1-11-16-14(22)8-19(2,3)9-15(16)24-17(11)18(23)21-10-12-4-6-13(20)7-5-12/h4-7H,8-10H2,1-3H3,(H,21,23) |

InChI-Schlüssel |

IBUNUFVMIJUINV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NCC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12168726.png)

methanone](/img/structure/B12168734.png)

![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12168743.png)

![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12168747.png)

![methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B12168756.png)

![4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12168761.png)

![N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12168765.png)

![Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12168768.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12168789.png)

![2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12168814.png)